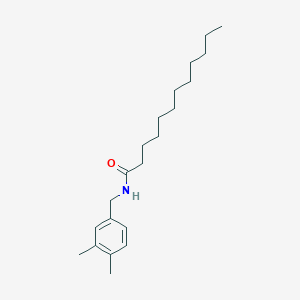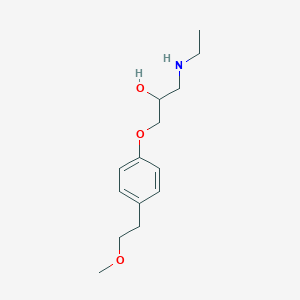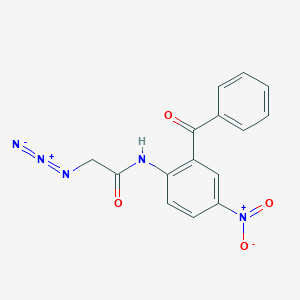
N-(3,4-Dimethylbenzyl)dodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dimethylbenzyl)dodecanamide is a synthetic compound that belongs to the class of amides. It is commonly referred to as DMDDA and is used extensively in scientific research. This compound is known to have several biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Mecanismo De Acción
The mechanism of action of DMDDA is not fully understood. However, it is known to interact with cell membranes, leading to changes in their physical properties. DMDDA is also known to interact with proteins, leading to changes in their conformation and activity. These interactions are thought to be responsible for the biochemical and physiological effects of DMDDA.
Biochemical and Physiological Effects
DMDDA has several biochemical and physiological effects. It is known to increase the fluidity of cell membranes, making them more permeable to certain molecules. DMDDA is also known to disrupt the structure of lipid bilayers, leading to changes in the activity of membrane-bound enzymes. In addition, DMDDA is known to interact with proteins, leading to changes in their activity and conformation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMDDA has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, making it readily available for use in experiments. DMDDA is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, DMDDA also has some limitations. It is toxic at high concentrations, making it difficult to use in vivo. In addition, DMDDA can interact with other compounds in complex biological systems, leading to non-specific effects.
Direcciones Futuras
There are several future directions for the use of DMDDA in scientific research. One area of interest is the use of DMDDA in the preparation of lipid nanoparticles for gene delivery. Another area of interest is the use of DMDDA in the preparation of micelles for the solubilization of hydrophobic compounds. In addition, there is interest in studying the interactions of DMDDA with proteins and cell membranes in more detail, to better understand its mechanism of action.
Conclusion
In conclusion, N-(3,4-Dimethylbenzyl)dodecanamide is a valuable tool in scientific research. It is used extensively in the preparation of liposomes, micelles, and lipid nanoparticles, and has several biochemical and physiological effects. DMDDA has advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
DMDDA can be synthesized using various methods. One of the most common methods involves the reaction of 3,4-dimethylbenzylamine with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography. The purity of the product can be confirmed using spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
DMDDA is widely used in scientific research as a tool to study various biological processes. It is commonly used as a surfactant in the preparation of liposomes, which are used to deliver drugs to specific target cells. DMDDA is also used in the preparation of micelles, which are used to solubilize hydrophobic compounds. In addition, DMDDA is used as a cationic lipid in the preparation of lipid nanoparticles, which are used for gene delivery.
Propiedades
Número CAS |
102366-73-4 |
|---|---|
Fórmula molecular |
C21H35NO |
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
N-[(3,4-dimethylphenyl)methyl]dodecanamide |
InChI |
InChI=1S/C21H35NO/c1-4-5-6-7-8-9-10-11-12-13-21(23)22-17-20-15-14-18(2)19(3)16-20/h14-16H,4-13,17H2,1-3H3,(H,22,23) |
Clave InChI |
ZVPBVGLFEPZQCG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)C)C |
SMILES canónico |
CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)C)C |
Otros números CAS |
102366-73-4 |
Sinónimos |
N-[(3,4-dimethylphenyl)methyl]dodecanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)



